WZ4002 WZ4002 WZ4002 is a pyrimidine compound having a 2-methoxy-4-(4-methylpiperazin-1-yl)anilino group at the 2-position, a 3-(acryloylamino)phenoxy group at the 4-position, and a chloro substituent at the 5-position. It has a role as a tyrosine kinase inhibitor and an antineoplastic agent. It is a member of pyrimidines, a member of piperazines and an organochlorine compound.
EGFR Mutant-selective Inhibitor WZ4002 is an inhibitor of the epidermal growth factor receptor (EGFR) mutant form T790M, with potential antineoplastic activity. Upon administration, EGFR mutant-selective inhibitor WZ4002 specifically targets, binds to and inhibits EGFR T790M, which prevents EGFR T790M mutant-mediated signaling and leads to cell death in EGFR T790M mutant-expressing tumor cells. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.
Brand Name: Vulcanchem
CAS No.: 1213269-23-8
VCID: VC0547980
InChI: InChI=1S/C25H27ClN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h4-9,14-16H,1,10-13H2,2-3H3,(H,28,33)(H,27,29,30)
SMILES: CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl)OC
Molecular Formula: C25H27ClN6O3
Molecular Weight: 495.0 g/mol

WZ4002

CAS No.: 1213269-23-8

Cat. No.: VC0547980

Molecular Formula: C25H27ClN6O3

Molecular Weight: 495.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

WZ4002 - 1213269-23-8

Specification

Description WZ4002 is a pyrimidine compound having a 2-methoxy-4-(4-methylpiperazin-1-yl)anilino group at the 2-position, a 3-(acryloylamino)phenoxy group at the 4-position, and a chloro substituent at the 5-position. It has a role as a tyrosine kinase inhibitor and an antineoplastic agent. It is a member of pyrimidines, a member of piperazines and an organochlorine compound.
EGFR Mutant-selective Inhibitor WZ4002 is an inhibitor of the epidermal growth factor receptor (EGFR) mutant form T790M, with potential antineoplastic activity. Upon administration, EGFR mutant-selective inhibitor WZ4002 specifically targets, binds to and inhibits EGFR T790M, which prevents EGFR T790M mutant-mediated signaling and leads to cell death in EGFR T790M mutant-expressing tumor cells. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.
CAS No. 1213269-23-8
Molecular Formula C25H27ClN6O3
Molecular Weight 495.0 g/mol
IUPAC Name N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide
Standard InChI InChI=1S/C25H27ClN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h4-9,14-16H,1,10-13H2,2-3H3,(H,28,33)(H,27,29,30)
Standard InChI Key ITTRLTNMFYIYPA-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl)OC
Canonical SMILES CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl)OC
Appearance White to beige solid powder

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